4-(2-bromoethyl)-2-methylthiophene
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Overview
Description
4-(2-Bromoethyl)-2-methylthiophene is an organic compound characterized by a thiophene ring substituted with a bromoethyl group at the 4-position and a methyl group at the 2-position. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and aromaticity, making them valuable in various chemical applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-methylthiophene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Alkylation: Another method involves the alkylation of 2-methylthiophene with 2-bromoethanol under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding 4-(2-ethyl)-2-methylthiophene.
Substitution: Nucleophilic substitution reactions can replace the bromoethyl group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Dibromides: Formed through further bromination.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromoethyl)-2-methylthiophene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: Its derivatives are used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 4-(2-bromoethyl)-2-methylthiophene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
4-(2-Bromoethyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of a thiophene ring.
2-Methylthiophene: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
2-Bromoethylbenzene: Contains a benzene ring instead of a thiophene ring, affecting its reactivity and applications.
Uniqueness: 4-(2-Bromoethyl)-2-methylthiophene is unique due to its combination of a thiophene ring and a bromoethyl group, which provides versatility in chemical reactions and potential applications. Its sulfur atom contributes to its stability and aromaticity, making it distinct from benzene-based compounds.
Properties
CAS No. |
1487041-90-6 |
---|---|
Molecular Formula |
C7H9BrS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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